

N-ethyl-4-nitrobenzenesulfonamide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N-ethyl-4-nitrobenzenesulfonamide*

Cat. No.: *B187138*

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CAS Number: 28860-08-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in **N-ethyl-4-nitrobenzenesulfonamide**. This document provides available data on its chemical and physical properties, a detailed synthesis protocol, and standardized experimental methodologies for evaluating its potential biological activity.

Chemical and Physical Properties

N-ethyl-4-nitrobenzenesulfonamide is an organic compound featuring a sulfonamide functional group attached to a nitro-substituted benzene ring. The presence of the ethyl group on the nitrogen atom influences its solubility and reactivity. While specific biological activity data for this compound is not readily available in the public domain, its structural class, sulfonamides, is well-known for potential antibacterial properties.

Property	Value	Source
Molecular Formula	C8H10N2O4S	[1][2][3]
Molecular Weight	230.24 g/mol	[1][2][3]
Melting Point	102-103 °C	[2]
Boiling Point (Predicted)	386.0 ± 44.0 °C	[2]
Density (Predicted)	1.367 ± 0.06 g/cm ³	[2]
Appearance	Solid	[1]

Synthesis Protocol

A detailed method for the synthesis of **N-ethyl-4-nitrobenzenesulfonamide** has been described. The following protocol is adapted from patent literature.

Experimental Protocol: Synthesis of N-ethyl-4-nitrobenzenesulfonamide

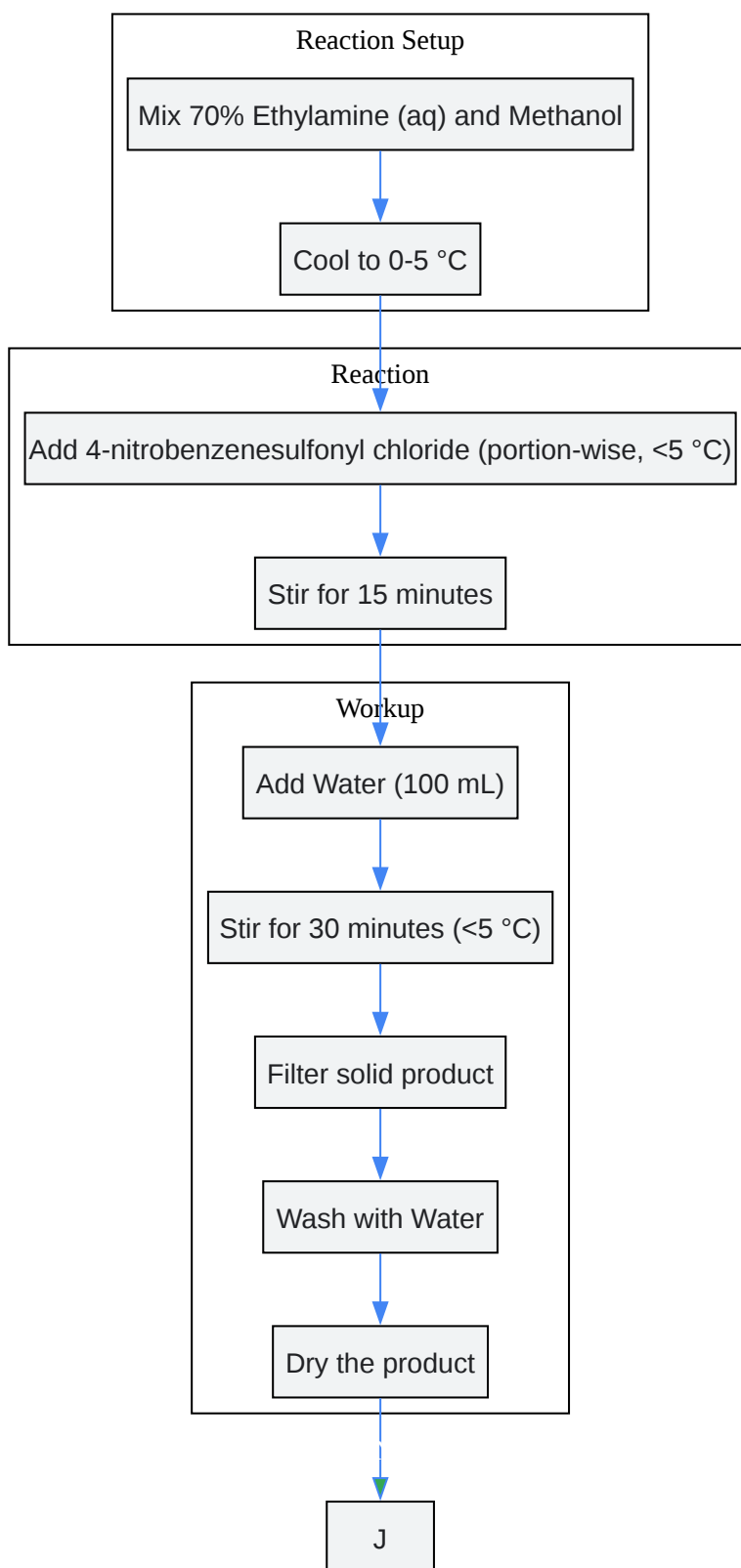
Materials:

- 4-nitrobenzenesulfonyl chloride
- 70% ethylamine in water
- Methanol
- Water

Procedure:

- Combine 12.7 mL of 70% ethylamine in water with 50 mL of methanol in a suitable reaction vessel.
- Cool the mixture to a temperature between 0-5 °C using an ice bath.

- Add 10 g of 4-nitrobenzenesulfonyl chloride to the cooled mixture in portions, ensuring the temperature is maintained below 5 °C.
- Stir the reaction mixture for 15 minutes while maintaining the temperature.
- Add 100 mL of water to the reaction mixture.
- Continue stirring for an additional 30 minutes, keeping the temperature below 5 °C.
- Filter the resulting solid product from the reaction mixture.
- Wash the isolated solid with water.
- Dry the solid to yield **N-ethyl-4-nitrobenzenesulfonamide**.



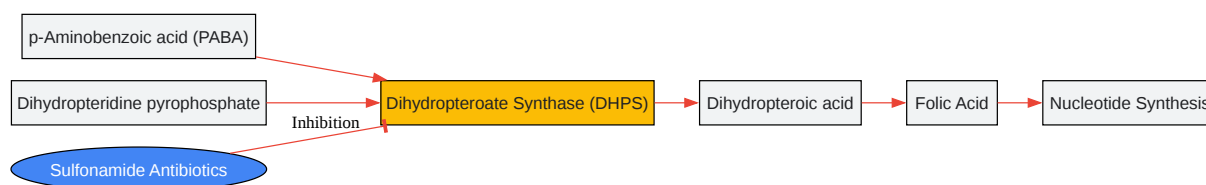
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Synthesis workflow for ***N*-ethyl-4-nitrobenzenesulfonamide**.

Potential Biological Activity and Experimental Protocols

While quantitative biological data for **N-ethyl-4-nitrobenzenesulfonamide** is not currently available, compounds within the sulfonamide class are known to exhibit a range of biological activities, most notably antibacterial effects. The primary mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This pathway is essential for the synthesis of nucleotides and certain amino acids, and its disruption inhibits bacterial growth.

It is important to note that the involvement of **N-ethyl-4-nitrobenzenesulfonamide** in this or any other signaling pathway has not been experimentally confirmed.



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General signaling pathway for sulfonamide antibiotics.

To evaluate the potential antimicrobial properties of **N-ethyl-4-nitrobenzenesulfonamide**, standardized in vitro susceptibility testing methods can be employed. The following are detailed protocols for the broth microdilution and Kirby-Bauer disk diffusion methods.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

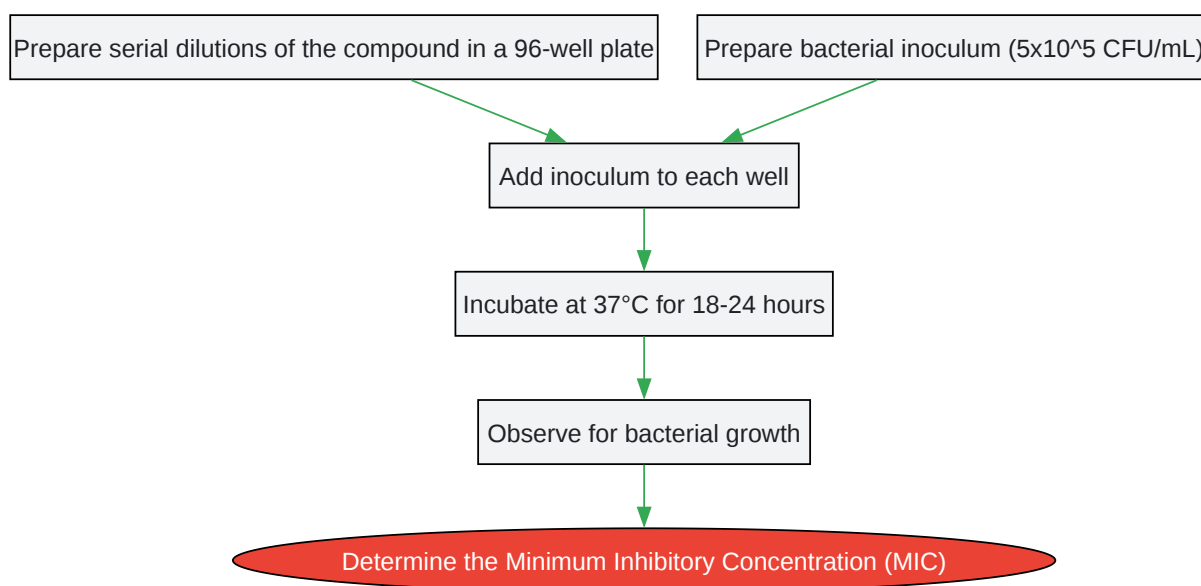
Materials:

- **N-ethyl-4-nitrobenzenesulfonamide**
- Sterile 96-well microtiter plates
- Mueller-Hinton Broth (MHB)
- Bacterial culture in logarithmic growth phase
- Dimethyl sulfoxide (DMSO) for compound dissolution
- Sterile pipette tips and multichannel pipettor
- Incubator

Procedure:

- **Stock Solution Preparation:** Prepare a stock solution of **N-ethyl-4-nitrobenzenesulfonamide** in DMSO at a high concentration (e.g., 10 mg/mL).
- **Serial Dilutions:**
 - Add 100 µL of sterile MHB to all wells of a 96-well plate.
 - Add a specific volume of the stock solution to the first well of each row to achieve the desired starting concentration, and mix well.
 - Perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent well in the same row. Discard 100 µL from the last well.
- **Inoculum Preparation:** Dilute the bacterial culture in MHB to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well.
- **Inoculation:** Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control wells (which contain only MHB). Include a growth control well (MHB + inoculum, no compound) and a negative control well (MHB + DMSO, no inoculum).

- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
- Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.



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Experimental workflow for MIC determination.

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Materials:

- **N-ethyl-4-nitrobenzenesulfonamide**
- Sterile filter paper disks (6 mm diameter)

- Mueller-Hinton Agar (MHA) plates
- Bacterial culture in logarithmic growth phase
- Sterile swabs
- Solvent for compound dissolution (e.g., DMSO)
- Incubator

Procedure:

- Inoculum Preparation: Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard.
- Plate Inoculation: Using a sterile swab, evenly streak the prepared inoculum over the entire surface of an MHA plate to create a uniform lawn of bacteria.
- Disk Preparation: Impregnate sterile filter paper disks with a known concentration of **N-ethyl-4-nitrobenzenesulfonamide** dissolved in a suitable solvent. Allow the solvent to evaporate completely.
- Disk Application: Aseptically place the impregnated disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.
- Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
- Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone indicates the susceptibility of the bacterium to the compound.

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